molecular formula C10H7NO2 B13781758 N-(Prop-2-ynoyl)benzamide CAS No. 756488-69-4

N-(Prop-2-ynoyl)benzamide

Cat. No.: B13781758
CAS No.: 756488-69-4
M. Wt: 173.17 g/mol
InChI Key: FDCWYEOQVGYHGX-UHFFFAOYSA-N
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Description

N-(Prop-2-ynoyl)benzamide is an organic compound with the molecular formula C10H9NO It is a derivative of benzamide, where the amide nitrogen is substituted with a prop-2-ynoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Prop-2-ynoyl)benzamide typically involves the condensation of benzoic acid with prop-2-yn-1-amine. This reaction can be catalyzed by various agents, including Lewis acids like zirconium tetrachloride (ZrCl4) immobilized on diatomite earth under ultrasonic irradiation . The reaction is carried out under mild conditions, making it an efficient and eco-friendly method.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale condensation reactions using similar catalysts. The process is optimized for high yield and purity, often exceeding 98% . The compound is typically stored under inert gas conditions to prevent degradation.

Chemical Reactions Analysis

Types of Reactions: N-(Prop-2-ynoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the prop-2-ynoyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(Prop-2-ynoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Prop-2-ynoyl)benzamide involves its interaction with cellular pathways that regulate apoptosis. It has been shown to induce apoptosis by activating caspase-9 and releasing cytochrome c into the cytosol . This process is independent of p53 activation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

  • N-(Prop-2-yn-1-yl)benzamide
  • N-(2-Propyn-1-yl)benzamide
  • N-Propargylbenzamide

Comparison: N-(Prop-2-ynoyl)benzamide is unique due to its specific prop-2-ynoyl substitution, which imparts distinct chemical properties and reactivity. Compared to other benzamide derivatives, it exhibits enhanced biological activity and potential therapeutic applications .

Properties

CAS No.

756488-69-4

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

N-prop-2-ynoylbenzamide

InChI

InChI=1S/C10H7NO2/c1-2-9(12)11-10(13)8-6-4-3-5-7-8/h1,3-7H,(H,11,12,13)

InChI Key

FDCWYEOQVGYHGX-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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